(2-(Benzyloxy)phenyl)pentafluoro-l6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyloxy-3-(pentafluorosulfanyl)benzene, also known as [3-(Phenylmethoxy)phenyl]sulfur pentafluoride, is a chemical compound with the molecular formula C13H11F5OS and a molecular weight of 310.28 g/mol . This compound is characterized by the presence of a benzyloxy group and a pentafluorosulfanyl group attached to a benzene ring, making it a unique and valuable compound in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be achieved through several methods. One common synthetic route involves the reaction of 1-benzyloxy-3-iodobenzene with pentafluorosulfanyl chloride in the presence of a base such as potassium carbonate. This reaction results in the replacement of the iodine atom with a pentafluorosulfanyl group, forming the desired compound. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Analyse Chemischer Reaktionen
1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene is not fully understood, but it is believed to interact with molecular targets through its benzyloxy and pentafluorosulfanyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
1-Benzyloxy-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different reactivity and applications.
1-Benzyloxy-3-(difluoromethyl)benzene:
1-Benzyloxy-3-(fluoromethyl)benzene: This compound has a single fluorine atom, leading to distinct reactivity and applications compared to the pentafluorosulfanyl derivative.
The uniqueness of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene lies in its pentafluorosulfanyl group, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H11F5OS |
---|---|
Molekulargewicht |
310.28 g/mol |
IUPAC-Name |
pentafluoro-(2-phenylmethoxyphenyl)-λ6-sulfane |
InChI |
InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-9-5-4-8-12(13)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
VFLHXFYEGOPNHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.